3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO3. This compound is characterized by the presence of a bromine atom, a methyl group, and a ketone group attached to a benzene ring, along with a carboxylic acid group. It is a derivative of phenylpropanoic acid and is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylphenylpropanoic acid followed by oxidation. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the methyl group. The resulting 4-bromo-2-methylphenylpropanoic acid is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the ketone group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, and the carboxylic acid group can be reduced to an aldehyde or alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include alcohols or aldehydes depending on the extent of reduction.
Condensation: Products include amides or esters formed through reactions with amines or alcohols, respectively.
Scientific Research Applications
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-methylphenyl)acetic acid: Similar structure but lacks the ketone group.
4-bromo-2-methylphenyl isocyanate: Contains an isocyanate group instead of a carboxylic acid group.
4-bromo-2-methylbenzoic acid: Similar structure but lacks the ketone group and has a carboxylic acid group directly attached to the benzene ring.
Uniqueness
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. Its bromine atom also allows for further functionalization through substitution reactions.
Properties
CAS No. |
1936546-18-7 |
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Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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